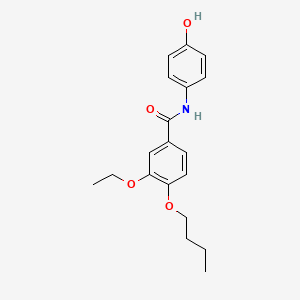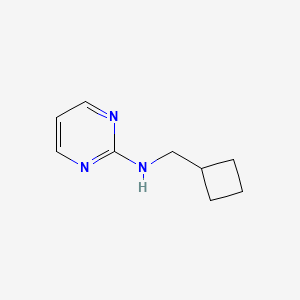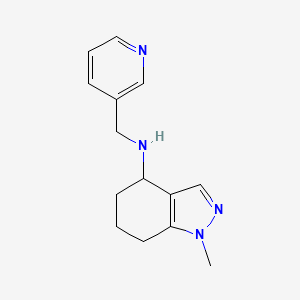![molecular formula C12H15BrN2O4 B7540912 2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid, also known as BOPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BOPA is a pyridine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid acts as a coupling agent in peptide synthesis, where it facilitates the formation of peptide bonds between amino acids. This compound activates carboxylic acids by forming an intermediate species, which then reacts with the amino group of the incoming amino acid to form a peptide bond. The mechanism of action of this compound has been extensively studied, and it has been shown to be highly efficient in peptide synthesis.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects, as it is primarily used as a coupling agent in peptide synthesis. However, studies have shown that this compound is highly efficient in peptide synthesis, and it has been used in the synthesis of various peptides with promising biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid as a coupling agent in peptide synthesis is its high efficiency and yield. This compound has been shown to be highly effective in the synthesis of various peptides, including cyclic peptides and peptidomimetics. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale peptide synthesis.
Direcciones Futuras
There are several future directions for research on 2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid, including the development of new methods for its synthesis, the optimization of its use in peptide synthesis, and the exploration of its potential use in drug discovery and development. Additionally, further studies are needed to investigate the potential biological activity of peptides synthesized using this compound, as well as the potential use of this compound in the synthesis of other bioactive compounds. Overall, this compound is a promising compound with significant potential in scientific research and drug discovery.
Métodos De Síntesis
2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid can be synthesized using various methods, including the reaction of 5-bromo-2-oxopyridine with N-(tert-butoxycarbonyl)-L-valine chloride, followed by the reaction with hydrazine hydrate to form the final product. Another method involves the reaction of 5-bromo-2-oxopyridine with N-(tert-butoxycarbonyl)-L-valine methyl ester, followed by the reaction with hydrazine hydrate and hydrochloric acid. Both methods yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the synthesis of peptides, where it is used as a coupling agent for the activation of carboxylic acids. This compound has also been used in the synthesis of cyclic peptides, which have shown promising results in drug discovery and development. Additionally, this compound has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Propiedades
IUPAC Name |
2-[[2-(5-bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-7(2)11(12(18)19)14-9(16)6-15-5-8(13)3-4-10(15)17/h3-5,7,11H,6H2,1-2H3,(H,14,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBVGXUMMYARTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN1C=C(C=CC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)


![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)

![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
